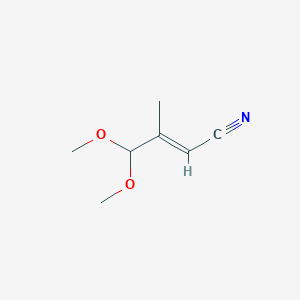

(E)-4,4-Dimethoxy-3-methylbut-2-enenitrile

Übersicht

Beschreibung

(E)-4,4-Dimethoxy-3-methylbut-2-enenitrile is an organic compound characterized by its unique structure, which includes a nitrile group and two methoxy groups attached to a but-2-ene backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4,4-Dimethoxy-3-methylbut-2-enenitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4,4-dimethoxy-3-methylbut-2-enal with a suitable nitrile source under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation or crystallization may also be employed to enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-4,4-Dimethoxy-3-methylbut-2-enenitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) or other nucleophilic reagents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile employed.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity:

Recent studies have highlighted the potential of (E)-4,4-Dimethoxy-3-methylbut-2-enenitrile as an anticancer agent. Its structural analogs have shown selective cytotoxicity against tumorigenic cell lines, suggesting that this compound may possess similar properties. For instance, derivatives of related compounds have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis.

Antimicrobial Properties:

The compound has also been investigated for its antimicrobial activity. Research indicates that certain nitriles exhibit significant antibacterial effects against various pathogens. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Material Science Applications

Polymer Chemistry:

In polymer science, this compound can serve as a monomer in the production of specialty polymers. Its ability to undergo polymerization reactions makes it valuable for creating materials with specific mechanical and thermal properties.

Photophysical Properties:

The compound's photophysical characteristics make it suitable for applications in optoelectronic devices. Its derivatives have been explored for use in organic light-emitting diodes (OLEDs) and as fluorescent probes due to their ability to emit light upon excitation.

Case Study 1: Anticancer Activity

A study conducted by researchers at a leading pharmaceutical institute evaluated the anticancer potential of this compound against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents. The study concluded that further development of this compound could lead to promising new treatments for cancer.

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) indicating effectiveness at low concentrations. This study supports the potential use of this compound in developing new antimicrobial agents.

Data Tables

Wirkmechanismus

The mechanism by which (E)-4,4-Dimethoxy-3-methylbut-2-enenitrile exerts its effects involves interactions with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the methoxy groups can undergo substitution or elimination reactions. These interactions can affect biological pathways and chemical processes, making the compound useful in various applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4,4-Dimethoxy-3-methylbut-2-enal: Similar structure but with an aldehyde group instead of a nitrile group.

4,4-Dimethoxy-3-methylbut-2-ene: Lacks the nitrile group, making it less reactive in certain types of reactions.

4,4-Dimethoxy-3-methylbut-2-enamine: Contains an amine group instead of a nitrile group, leading to different reactivity and applications.

Uniqueness

(E)-4,4-Dimethoxy-3-methylbut-2-enenitrile is unique due to the presence of both methoxy and nitrile groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a variety of reactions makes it a valuable compound in research and industrial applications.

Biologische Aktivität

(E)-4,4-Dimethoxy-3-methylbut-2-enenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound can be synthesized through various organic reactions, including the use of nucleophilic substitutions and condensation reactions. The specific synthetic pathways may vary based on the desired purity and yield.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzofuran have shown selective cytotoxicity against tumorigenic cell lines. In a study evaluating the structure-activity relationship (SAR), it was found that certain modifications in the benzofuran structure enhanced its anticancer activity, suggesting that similar modifications could be explored for this compound .

The biological activity of this compound may be attributed to its interaction with various cellular pathways:

- Inhibition of Pro-inflammatory Mediators : Compounds related to this compound have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in stimulated cells . This suggests potential applications in inflammatory diseases.

- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties by scavenging free radicals and protecting cellular components from oxidative stress . This activity is crucial for developing therapeutic agents against oxidative stress-related diseases.

Case Studies and Research Findings

Several studies have evaluated the biological activities of compounds structurally related to this compound:

Eigenschaften

IUPAC Name |

(E)-4,4-dimethoxy-3-methylbut-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-6(4-5-8)7(9-2)10-3/h4,7H,1-3H3/b6-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCEORIKGLMGDRB-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC#N)C(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C#N)/C(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.